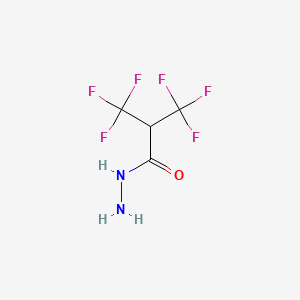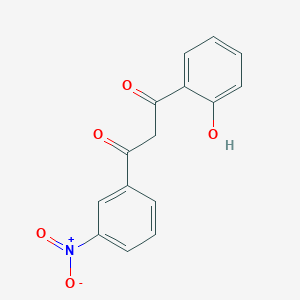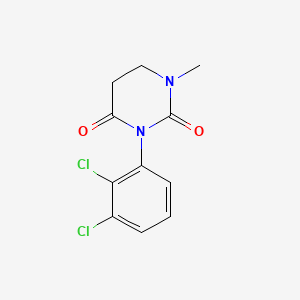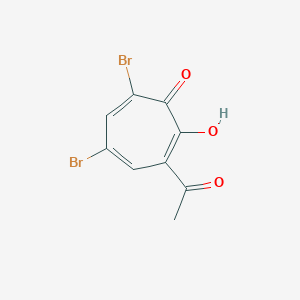
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a derivative of tropolone, a non-benzenoid aromatic compound Tropolone and its derivatives are known for their unique structure, consisting of a seven-membered ring with conjugated double bonds and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone) followed by acetylation. The bromination can be carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature, and the product is purified by recrystallization.
The acetylation step involves the reaction of the dibromo derivative with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The presence of bromine atoms enhances its electrophilicity, making it more reactive towards biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Tropolone: The parent compound with a similar structure but without the acetyl and bromine groups.
2-Hydroxycyclohepta-2,4,6-trien-1-one: A simpler derivative of tropolone.
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one: Lacks the acetyl group.
Uniqueness
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of both acetyl and bromine groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and biological activities compared to its simpler derivatives.
Propiedades
Número CAS |
111505-15-8 |
|---|---|
Fórmula molecular |
C9H6Br2O3 |
Peso molecular |
321.95 g/mol |
Nombre IUPAC |
3-acetyl-5,7-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H6Br2O3/c1-4(12)6-2-5(10)3-7(11)9(14)8(6)13/h2-3H,1H3,(H,13,14) |
Clave InChI |
MHPBFVVQMBGBIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=O)C(=CC(=C1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



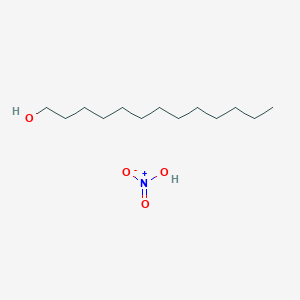
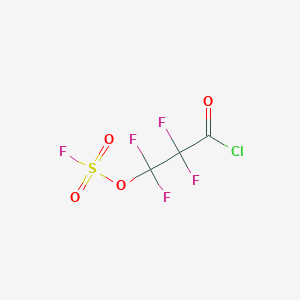
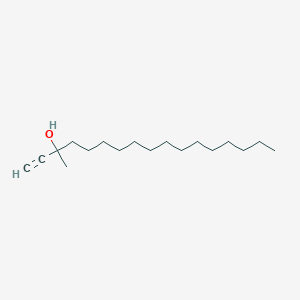
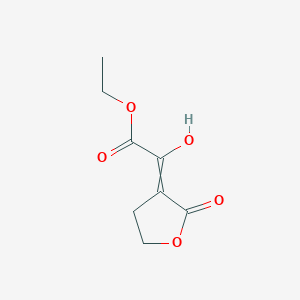

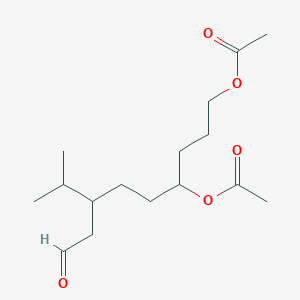
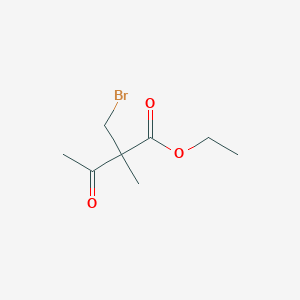
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

